molecular formula C21H32O3 B057455 Androstenediol 3-acetate CAS No. 1639-43-6

Androstenediol 3-acetate

Cat. No.: B057455
CAS No.: 1639-43-6
M. Wt: 332.5 g/mol
InChI Key: OQHMNEGOKQMOFM-BPSSIEEOSA-N
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Description

Androstenediol-3-acetate, also known as androst-5-ene-3β,17β-diol 3β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C3β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound has not been marketed for clinical use .

Mechanism of Action

Target of Action

Androstenediol 3-acetate, also known as androst-5-ene-3β,17β-diol 3β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester . It is specifically the C3β acetate ester of 5-androstenediol . The primary targets of this compound are the androgen receptors, which play a crucial role in the development of masculine characteristics .

Mode of Action

Androstenediol, from which this compound is derived, is an intermediate in testosterone biosynthesis . It is converted from dehydroepiandrosterone by the reduction of the 17-keto group via 17-hydroxysteroid dehydrogenases . It is then converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the testosterone biosynthesis pathway . This pathway is crucial for the production of testosterone, a hormone that plays a key role in the development of male secondary sexual characteristics. The conversion of Androstenediol to testosterone involves the oxidation of the 3-beta hydroxyl group to a 3-keto group .

Result of Action

The result of the action of this compound is the production of testosterone . Testosterone is a hormone that has profound effects on the development of masculine characteristics, including the growth of body hair and the development of muscle mass .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases, is crucial for its conversion to testosterone . Additionally, factors such as pH and temperature can potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androstenediol-3-acetate typically involves the esterification of 5-androstenediol. The process begins with the preparation of 5-androstenediol, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective formation of the acetate ester .

Industrial Production Methods: Industrial production methods for androstenediol-3-acetate are not well-documented, as the compound has not been marketed. the general principles of steroid esterification would apply, involving large-scale synthesis with stringent control over reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: Androstenediol-3-acetate can undergo oxidation reactions, where the hydroxyl group at the C17 position can be oxidized to form a ketone.

    Reduction: The compound can also undergo reduction reactions, particularly at the C3 position, to form the corresponding alcohol.

    Substitution: Substitution reactions can occur at the acetate group, where the acetate can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: The major product is androstenedione-3-acetate.

    Reduction: The major product is androstanediol-3-acetate.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the C3 position.

Scientific Research Applications

Comparison with Similar Compounds

    Androstenediol: Androstenediol itself is a precursor to androstenediol-3-acetate and shares similar anabolic-androgenic properties.

    Androstenedione: This compound is closely related and serves as a precursor in the biosynthesis of testosterone and estrogen.

    Dehydroepiandrosterone (DHEA): DHEA is another related steroid that serves as a precursor to androstenediol and other androgens.

Uniqueness: Androstenediol-3-acetate is unique in its specific esterification at the C3 position, which can influence its metabolic stability and bioavailability compared to its non-esterified counterparts .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMNEGOKQMOFM-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043156
Record name Androstenediol 3-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639-43-6
Record name 3β-Acetoxyandrost-5-en-17β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639-43-6
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Record name Androstenediol 3-acetate
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Record name Androstenediol 3-acetate
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Record name Androstenediol 3-acetate
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Record name 17β-hydroxyandrost-5-ene-3β-yl acetate
Source European Chemicals Agency (ECHA)
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Record name ANDROSTENEDIOL 3-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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